molecular formula C12H17NO2S B3976000 N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide

N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide

Cat. No. B3976000
M. Wt: 239.34 g/mol
InChI Key: FEBRXWKPCDYRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPTA is a thioamide derivative that has been synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide may exert its effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide may also exert its effects by modulating the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide has been found to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegeneration. However, one of the main limitations of using N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another potential direction is to study its neuroprotective effects in more detail, with the aim of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide and to identify any potential side effects or limitations of its use in lab experiments.
Conclusion:
In conclusion, N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide and to identify any limitations or potential side effects of its use.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide has been found to have potential applications in various fields of research. In the field of medicinal chemistry, N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. N-(2-methoxy-1-methylethyl)-2-(phenylthio)acetamide has also been found to have potential applications in the field of neurology, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-10(8-15-2)13-12(14)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRXWKPCDYRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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